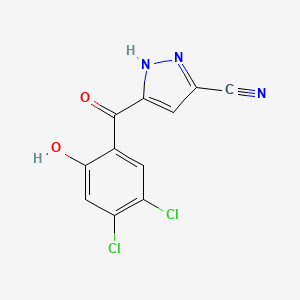
Antibacterial agent 83
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antibacterial Agent 83 is a synthetic compound known for its potent antimicrobial properties. It has been extensively studied for its ability to combat a wide range of bacterial infections, including those caused by drug-resistant strains. This compound is particularly valued for its efficacy in both clinical and industrial settings, where it helps to prevent and treat bacterial contamination.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Antibacterial Agent 83 typically involves a multi-step process that includes the formation of key intermediates through various chemical reactions. Common synthetic routes may involve the use of organic solvents, catalysts, and specific reaction conditions such as temperature and pH control. For instance, the preparation might include steps like nitration, reduction, and acylation, each requiring precise control to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. This allows for the efficient handling of reagents and intermediates, ensuring consistent quality and output. The process often includes rigorous purification steps, such as crystallization and chromatography, to remove impurities and achieve the desired product specifications.
Analyse Chemischer Reaktionen
Types of Reactions: Antibacterial Agent 83 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride, which add hydrogen to the molecule.
Substitution: This involves replacing one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more hydrogenated version. Substitution reactions can result in derivatives with different functional groups, enhancing or modifying the antibacterial properties.
Wissenschaftliche Forschungsanwendungen
Antibacterial Agent 83 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and the effects of various reagents on antimicrobial activity.
Biology: Researchers use it to investigate the interactions between bacterial cells and antimicrobial agents, helping to understand resistance mechanisms.
Medicine: The compound is explored for its potential in developing new antibiotics and treatments for bacterial infections, especially those resistant to conventional drugs.
Industry: It is applied in the formulation of disinfectants, preservatives, and coatings to prevent bacterial contamination in various products.
Wirkmechanismus
The mechanism by which Antibacterial Agent 83 exerts its effects involves targeting specific bacterial structures and pathways. It typically disrupts the bacterial cell wall or membrane, leading to cell lysis and death. The compound may also interfere with essential enzymes and proteins, inhibiting bacterial growth and replication. Molecular targets include peptidoglycan synthesis pathways and ribosomal subunits, which are crucial for bacterial survival.
Vergleich Mit ähnlichen Verbindungen
Penicillin: A well-known antibiotic that also targets bacterial cell walls but has a different chemical structure.
Cephalosporins: Another class of antibiotics with a similar mode of action but varying in spectrum and resistance profiles.
Macrolides: These antibiotics inhibit protein synthesis by binding to ribosomal subunits, similar to some actions of Antibacterial Agent 83.
Uniqueness: this compound stands out due to its broad-spectrum activity and effectiveness against drug-resistant strains. Unlike some antibiotics that are limited to specific types of bacteria, this compound has shown efficacy across a wide range of bacterial species. Additionally, its synthetic versatility allows for the creation of various derivatives, each with tailored properties for specific applications.
Eigenschaften
Molekularformel |
C11H5Cl2N3O2 |
|---|---|
Molekulargewicht |
282.08 g/mol |
IUPAC-Name |
5-(4,5-dichloro-2-hydroxybenzoyl)-1H-pyrazole-3-carbonitrile |
InChI |
InChI=1S/C11H5Cl2N3O2/c12-7-2-6(10(17)3-8(7)13)11(18)9-1-5(4-14)15-16-9/h1-3,17H,(H,15,16) |
InChI-Schlüssel |
XTPYKTMUWMXBMC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1Cl)Cl)O)C(=O)C2=CC(=NN2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(diethylamino)ethyl]-2-[2-[(4-fluorophenyl)methylsulfanyl]-5-[(1-methylpyrazol-4-yl)methyl]-4-oxopyrimidin-1-yl]-N-[[4-[4-(trifluoromethyl)phenyl]phenyl]methyl]acetamide;hydrochloride](/img/structure/B15139933.png)
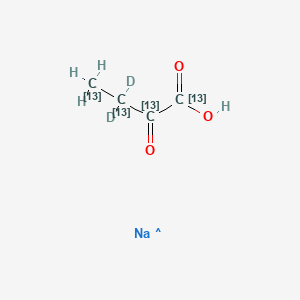

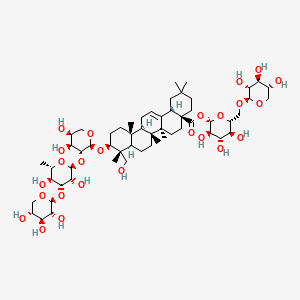
![(Z)-but-2-enedioic acid;4-N-[(2,6-dichlorophenyl)methyl]-6-(4-methylpiperazin-1-yl)pyrimidine-2,4-diamine](/img/structure/B15139953.png)

![[(2R,3S,5R)-4-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)-3-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B15139971.png)
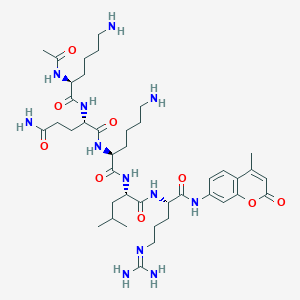
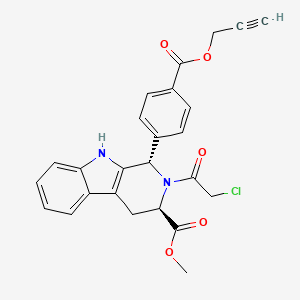




![[(2R,4S,5R)-4-acetyloxy-3-methoxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B15140011.png)
